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Compound of Interest

Compound Name: Gridegalutamide

Cat. No.: B15544374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of

Gridegalutamide (also known as BMS-986365 and CC-94676), a novel androgen receptor

(AR) degrader, with other AR-targeted therapies. The information is compiled from publicly

available preclinical data to support independent validation efforts.

Executive Summary
Gridegalutamide is an orally bioavailable, heterobifunctional molecule that operates through a

dual mechanism of action: it is a Proteolysis Targeting Chimera (PROTAC) that induces the

degradation of the androgen receptor, and it also acts as a competitive antagonist of the AR.[1]

[2] This dual action is designed to overcome resistance to standard androgen receptor pathway

inhibitors (ARPIs).[1] Preclinical studies have demonstrated its potential to be more potent and

effective than the current standard-of-care, enzalutamide, in various prostate cancer models.[2]

This guide summarizes the key preclinical data and provides detailed methodologies for the

pivotal experiments.
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Compound Cell Line DC₅₀ (nM) Dₘₐₓ (%)
Time Point
(h)

Reference

Gridegalutam

ide
VCaP ~1 >95 24 [3]

Bavdegaluta

mide (ARV-

110)

VCaP <1 >90 24 [4]

Luxdegaluta

mide (ARV-

766)

VCaP <1 >90 - [5]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity

Compound Cell Line IC₅₀ (nM) Reference

Gridegalutamide VCaP ~1-10 [3]

Enzalutamide VCaP ~10-100 [3]

Bavdegalutamide

(ARV-110)
VCaP ~1 [4]

IC₅₀: Half-maximal inhibitory concentration.

In Vivo Performance
Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models
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Compound Model Dosing

Tumor
Growth
Inhibition
(%)

AR
Degradatio
n (%)

Reference

Gridegalutam

ide

VCaP

Xenograft

30 mg/kg,

PO, QD
Significant >90 [3]

Enzalutamide
VCaP

Xenograft

10 mg/kg,

PO, QD
Moderate

Not

Applicable
[3]

Gridegalutam

ide

PDX

(Enzalutamid

e-resistant)

30 mg/kg,

PO, QD
Significant Not Reported [2]

Bavdegaluta

mide (ARV-

110)

PDX (AR-

expressing)
Not Specified

Greater than

Enzalutamide
Substantial [4]

PO: Per os (by mouth). QD: Quaque die (once a day). PDX: Patient-Derived Xenograft.

Experimental Protocols
Androgen Receptor Degradation Assay (Western Blot)
This protocol is a generalized procedure based on standard Western blotting techniques often

cited in the evaluation of AR degraders.[6][7]

Cell Culture and Treatment:

Prostate cancer cell lines (e.g., VCaP) are cultured in appropriate media (e.g., RPMI-1640

supplemented with 10% fetal bovine serum).

Cells are seeded in 6-well plates and allowed to adhere overnight.

Cells are then treated with varying concentrations of Gridegalutamide or a vehicle control

(e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

Protein Lysate Preparation:
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After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

Cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

Lysates are collected, and protein concentration is determined using a BCA protein assay.

SDS-PAGE and Western Blotting:

Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel

and separated by electrophoresis.

Proteins are transferred to a PVDF membrane.

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine

serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

The membrane is incubated overnight at 4°C with a primary antibody against the

androgen receptor. A primary antibody against a housekeeping protein (e.g., β-actin or

GAPDH) is used as a loading control.

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour at room temperature.

The signal is detected using an enhanced chemiluminescence (ECL) substrate and

imaged.

Quantification:

The intensity of the AR band is quantified using densitometry software and normalized to

the loading control. The percentage of AR degradation is calculated relative to the vehicle-

treated control.

Cell Proliferation Assay (WST-1)
This protocol is a general guideline for assessing cell viability based on the WST-1 assay, a

common method in preclinical drug evaluation.[8][9]

Cell Seeding:
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Prostate cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per

well in 100 µL of culture medium.

The plate is incubated for 24 hours to allow for cell attachment.

Compound Treatment:

A serial dilution of Gridegalutamide and comparator compounds is prepared.

The culture medium is replaced with fresh medium containing the test compounds or

vehicle control.

The plate is incubated for an additional 72-96 hours.

WST-1 Reagent Addition and Incubation:

10 µL of WST-1 reagent is added to each well.

The plate is incubated for 1-4 hours at 37°C. The incubation time should be optimized for

each cell line.

Absorbance Measurement:

The absorbance of each well is measured at 450 nm using a microplate reader. A

reference wavelength of >600 nm is used to subtract background.

Data Analysis:

The absorbance values are corrected for background, and cell viability is expressed as a

percentage of the vehicle-treated control.

The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm

of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of

Gridegalutamide in mouse xenograft models.[10][11]
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Animal Models:

Male immunodeficient mice (e.g., NOD-SCID or nude mice) are used.

For cell line-derived xenografts (CDX), prostate cancer cells (e.g., 1-5 x 10⁶ VCaP cells)

are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

For patient-derived xenografts (PDX), small tumor fragments from a patient's tumor are

surgically implanted subcutaneously.[12][13][14][15]

Tumor Growth and Treatment Initiation:

Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length

x Width²).

When tumors reach a predetermined size (e.g., 150-200 mm³), the mice are randomized

into treatment groups.

Drug Administration:

Gridegalutamide and comparator drugs (e.g., enzalutamide) are formulated for oral

administration.

The compounds are administered daily by oral gavage at specified doses. The control

group receives the vehicle.

Efficacy Evaluation:

Tumor volumes and body weights are measured 2-3 times per week.

The study is terminated when tumors in the control group reach a specified size or after a

predetermined treatment duration.

At the end of the study, tumors are excised, weighed, and may be used for further analysis

(e.g., Western blot for AR levels).

Data Analysis:
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Tumor growth inhibition is calculated as the percentage difference in the mean tumor

volume between the treated and control groups.

Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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